BE“GHE Foundational & Exploratory

Check Availability & Pricing

CAS number and molecular structure of (R)-1-
Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-1-Phenyl-2-propanol

Cat. No.: B041500

Technical Guide: (R)-1-Phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Phenyl-2-propanol is a chiral alcohol that serves as a critical intermediate in the
synthesis of various pharmaceuticals and fine chemicals. Its stereospecific structure makes it
an invaluable building block in asymmetric synthesis, particularly for producing enantiomerically
pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview
of its chemical properties, synthesis, analytical methods, and its role in the development of key
therapeutic agents.

Molecular Structure and Properties

The structural and physical properties of (R)-1-Phenyl-2-propanol are fundamental to its
reactivity and applications in chemical synthesis.

Molecular Structure:
e Chemical Name: (R)-1-Phenyl-2-propanol
e Synonyms: (R)-(-)-a-Methylphenethyl alcohol

e CAS Number: 1572-95-8[1]
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e Molecular Formula: CoH120[2]

e Molecular Weight: 136.19 g/mol [2]

e SMILES: C--INVALID-LINK--Cclcccecl[1]

Physicochemical Properties:

Property Value Reference
Appearance Light yellow to yellow oily liquid  [2]
Boiling Point 95-97 °C at 11 mmHg [1]
Density 0.993 g/mL at 20 °C [1]

Optical Rotation [a]20/D

-41+1°, ¢ = 5.3% in benzene

[1]

Refractive Index (n20/D)

1.521

[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-1-Phenyl-2-

propanol.

IH NMR Spectral Data (Predicted)

Chemical Shift (ppm) Multiplicity Assighment
~7.3 m Aromatic protons
~4.1 m CH-OH

~2.7 m CH:

~1.2 d CHs

13C NMR Spectral Data
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While a complete, experimentally verified and assigned spectrum is not readily available in
public literature, typical chemical shifts can be predicted based on the structure.

Chemical Shift (ppm) Assighment

~138 Quaternary Aromatic C
~129 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~70 CH-OH

~45 CH2

~23 CHs

IR Spectral Data

Wavenumber (cm~—?) Assighment

3400-3200 (broad) O-H stretch (H-bonded)
3100-3000 C-H stretch (aromatic)
3000-2850 C-H stretch (aliphatic)
1600-1450 C=C stretch (aromatic ring)
1300-1000 C-O stretch

Mass Spectrometry Data

The electron ionization mass spectrum of 1-phenyl-2-propanol shows characteristic
fragmentation patterns.
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miz Relative Intensity Assighment

92 100.0 [C7Hs]* (tropylium ion)
91 53.2 [C7H7]*

45 28.3 [C2Hs0O]*

Experimental Protocols

Detailed experimental protocols are essential for the replication of synthetic and analytical
procedures.

Synthesis of (R)-1-Phenyl-2-propanol
Biocatalytic Reduction of Phenylacetone:

This method utilizes microorganisms to achieve high enantioselectivity.
» Reactants: Phenylacetone, Rhodococcus erythropolis JX-021.

e Procedure:

o Cultivate Rhodococcus erythropolis JX-021 on an LB agar plate at room temperature for 4
days.

o Inoculate a 120 mL medium containing (g/L): KH2POa4 2.44, Na2HPOa4-12H20 12.03,
MgCl2-6H20 0.412, CaCl2-2H20 0.001, FeCl3-6H20 0.001, MnCl2-4H20 0.004, glycerol
1.12, NHa4 Cl 2 .11, 2% glucose, and 5 mM phenylacetone.

o Grow the cells at 25 °C and 200 rpm for 36 hours.
o Add phenylacetone (1.34 g, 10 mmol) to the culture.

o Monitor the conversion to (S)-1-Phenyl-2-propanol by GC. To obtain the (R)-enantiomer, a
different biocatalyst or a subsequent chemical inversion step would be necessary.

Analytical Methods
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Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Determination:

e Column: Chiral column CP-Chirasil-Dex CB (25 m x 0.25 mm).

e Temperature Program: 100 °C to 120 °C at 10 °C/min, then increase to 180 °C at 40 °C/min.
o Retention Times: (S)-1-Phenyl-2-propanol: 4.9 min, (R)-1-Phenyl-2-propanol: 6.1 min.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

Column: Chiralpak AD-H (250 x 4.6 mm, 5 pm).

Mobile Phase: 100% Methanol.

Flow Rate: 1.0 mL/min.

Detection: UV at 230 nm.

Role in Drug Development

(R)-1-Phenyl-2-propanol is a key chiral building block for the synthesis of several important
pharmaceuticals.

Synthesis of (R)-Selegiline

(R)-Selegiline is a selective irreversible MAO-B inhibitor used in the treatment of early-stage
Parkinson's disease. A chemoenzymatic approach can be employed for its synthesis.
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Synthesis of (R)-Selegiline

Phenylacetone Propargylamine

Enzymatic Reductive Amination
(Imine Reductase)

:

(R)-Desmethylselegiline

l

Reductive Amination
(Formaldehyde, NaBH3CN)

(R)-Selegiline

Click to download full resolution via product page

Caption: Chemoenzymatic synthesis of (R)-Selegiline.

Synthesis of Amphetamine

(R)-1-Phenyl-2-propanol can be a precursor to amphetamine, a central nervous system
stimulant.
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Phenyl-2-propanone (P2P)

Reductive Amination
(e.g., Leuckart reaction)

Amphetamine

Synthesis of Amphetamine from a Precursor related to (R)-

1-Phenyl-2-propanol

Click to download full resolution via product page

Caption: General synthetic route to amphetamine.

Signaling Pathways of Derived Drugs

Understanding the mechanism of action of drugs synthesized from (R)-1-Phenyl-2-propanol is

crucial for drug development professionals.

Amphetamine Signaling Pathway

Amphetamine exerts its effects by increasing the levels of dopamine, norepinephrine, and

serotonin in the synaptic cleft.[2][3] It achieves this by promoting their release from presynaptic

neurons and inhibiting their reuptake.[2]
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Amphetamine Mechanism of Action

Amphetamine
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Caption: Amphetamine's effects on dopaminergic neurotransmission.

Selegiline Signaling Pathway
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Selegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that
metabolizes dopamine. By inhibiting MAO-B, selegiline increases the concentration of
dopamine in the brain.[4][5]

Selegiline

Selegiline Mechanism of Action

Irreversibly Inhibits
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Click to download full resolution via product page

Caption: Selegiline's inhibition of MAO-B and its effect on dopamine levels.

Propranolol Signaling Pathway

Propranolol, a beta-blocker, is a non-selective antagonist of 3-adrenergic receptors (1 and
32).[6] It competitively inhibits the binding of catecholamines like epinephrine and
norepinephrine to these receptors.
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Propranolol Mechanism of Action
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Caption: Propranolol's antagonism of (3-adrenergic receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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